molecular formula C17H14F3N3O3S B030826 4'-Hydroxycelecoxib CAS No. 170571-00-3

4'-Hydroxycelecoxib

Katalognummer B030826
CAS-Nummer: 170571-00-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: ICRSYPPLGADZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Hydroxycelecoxib is a USP Pharmaceutical Analytical Impurity (PAI) and is used in analytical testing to detect, identify, and measure pharmaceutical impurities . It has the empirical formula C17H14F3N3O3S and a molecular weight of 397.37 .


Synthesis Analysis

Celecoxib and its major metabolites labeled with deuteriums are applied for drug metabolism studies. The synthesis of [2H4] celecoxib was prepared from [2H4] 4-acetamidobenzenesolfonyl through amination, hydrosis, diazotization, reduction, and cyclization . After bromination and hydrolysis reaction, [2H4] hydroxy celecoxib was obtained and further oxidized by tetrabutylammonium permanganate to afford [2H4] celecoxib carboxylic acid .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxycelecoxib is C17H14F3N3O3S . Its average mass is 397.372 Da and its monoisotopic mass is 397.070801 Da .


Chemical Reactions Analysis

Celecoxib is extensively metabolized through a sequential two-step oxidation pathway, initially methyl-hydroxylation to hydroxy celecoxib and then further rapid oxidation to celecoxib carboxylic acid .


Physical And Chemical Properties Analysis

4’-Hydroxycelecoxib has a density of 1.5±0.1 g/cm3, a boiling point of 584.6±60.0 °C at 760 mmHg, and a flash point of 307.4±32.9 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analytical Impurity (PAI)

4’-Hydroxycelecoxib is a USP Pharmaceutical Analytical Impurity (PAI) . PAIs are impurities suitable for research and analytical purposes, which help to ensure the quality and safety of medicines .

Associated Drug Substance

The compound is associated with the drug substance Celecoxib . Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

Therapeutic Area Analgesics

4’-Hydroxycelecoxib is used in the therapeutic area of analgesics . Analgesics are medicines that are used to relieve pain.

4. Early Analytical R&D and Process Development USP PAI, including 4’-Hydroxycelecoxib, can advance early analytical R&D and process development . They can be used to conduct analytical tests during early formulation feasibility studies .

Degradation Impurities Detection

4’-Hydroxycelecoxib can be used to determine degradation impurities produced during stress studies . This is crucial in ensuring the stability and efficacy of the drug.

Analytical Methods Development

This compound can be used to develop, validate, and transfer analytical methods . These methods are essential in the pharmaceutical industry to ensure the quality, safety, and efficacy of drugs.

Spiking Studies in Process R&D

4’-Hydroxycelecoxib can be used in spiking studies during process R&D to demonstrate depletion upon recrystallization . This helps in understanding and optimizing the drug manufacturing process.

Identification of Unknown Impurities

Lastly, 4’-Hydroxycelecoxib can be used to identify unknown impurities that formed during ICH stability conditions . This is important in ensuring the stability of the drug under different conditions.

Wirkmechanismus

Target of Action

4’-Hydroxycelecoxib, also known as Hydroxy Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins . By inhibiting COX-2, 4’-Hydroxycelecoxib reduces the production of these prostaglandins, thereby reducing inflammation and pain .

Mode of Action

4’-Hydroxycelecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . As a result, the production of pro-inflammatory prostaglandins is reduced .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Hydroxycelecoxib is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, 4’-Hydroxycelecoxib prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various types of prostaglandins . This leads to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

4’-Hydroxycelecoxib is metabolized primarily through methyl hydroxylation to form hydroxycelecoxib . This reaction is largely catalyzed by CYP2C9 , although CYP3A4 also plays a minor role . The compound is extensively protein bound, primarily to plasma albumin . It has an elimination half-life of about 11 hours in healthy individuals .

Result of Action

The primary result of 4’-Hydroxycelecoxib’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and reducing the production of pro-inflammatory prostaglandins, 4’-Hydroxycelecoxib alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .

Action Environment

The action of 4’-Hydroxycelecoxib can be influenced by various environmental factors. For instance, patients with chronic renal insufficiency or hepatic impairment may have altered pharmacokinetics of the drug . Additionally, co-administration with other drugs metabolized by CYP2C9 may lead to drug-drug interactions . Therefore, the efficacy and stability of 4’-Hydroxycelecoxib can be influenced by these and potentially other environmental factors.

Safety and Hazards

The safety data sheet for 4’-Hydroxycelecoxib indicates that it may pose reproductive hazards and may cause harm to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxycelecoxib

CAS RN

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-Hydroxycelecoxib
Reactant of Route 2
4'-Hydroxycelecoxib
Reactant of Route 3
4'-Hydroxycelecoxib
Reactant of Route 4
Reactant of Route 4
4'-Hydroxycelecoxib
Reactant of Route 5
Reactant of Route 5
4'-Hydroxycelecoxib
Reactant of Route 6
4'-Hydroxycelecoxib

Q & A

Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?

A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]

Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?

A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []

Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?

A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.

Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?

A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.